Product packaging for Benzyl 2-butylpiperazine-1-carboxylate(Cat. No.:)

Benzyl 2-butylpiperazine-1-carboxylate

Cat. No.: B13751272
M. Wt: 276.37 g/mol
InChI Key: OJXHYMSDRJRRRV-UHFFFAOYSA-N
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Description

Contextualization within Substituted Piperazine (B1678402) Chemistry

Substituted piperazines are a well-established and extensively studied class of compounds in chemical research. The piperazine ring is a common scaffold found in numerous biologically active molecules and approved pharmaceutical drugs. nih.govresearchgate.net The versatility of the piperazine structure allows for substitutions at both the nitrogen and carbon atoms, leading to a vast chemical space with diverse pharmacological properties. researchgate.netresearchgate.net

Overview of its Significance as a Research Chemical and Synthetic Intermediate

Given the general importance of substituted piperazines, Benzyl (B1604629) 2-butylpiperazine-1-carboxylate holds potential significance as a research chemical and a synthetic intermediate. Compounds with similar structures, such as other N-benzylated piperazine derivatives, are frequently used as building blocks in the synthesis of more complex molecules. nbinno.com The benzyl group can act as a protecting group for the nitrogen atom, which can be removed under specific conditions to allow for further chemical modifications. orgsyn.org

The 2-butyl substitution on the piperazine ring introduces a lipophilic alkyl chain, which could influence the compound's solubility, membrane permeability, and interaction with biological targets. The synthesis of such 2-substituted piperazines can be a challenging aspect of organic chemistry, and the development of efficient synthetic routes is an active area of research. connectjournals.com While no specific large-scale synthetic methods for Benzyl 2-butylpiperazine-1-carboxylate are documented, general methods for the synthesis of substituted piperazines often involve multi-step sequences that may include alkylation, acylation, and cyclization reactions. connectjournals.com

Scope and Objectives of Academic Inquiry into this compound

Currently, there are no specific academic inquiries or published research programs focused solely on this compound that are available in the public scientific literature. Academic interest in this specific compound would likely be driven by its potential as a novel scaffold for drug discovery or as an intermediate in the synthesis of new chemical entities.

Hypothetically, research objectives for a compound like this compound could include:

Development of Stereoselective Synthesis: Creating synthetic methods to produce specific stereoisomers of the compound to investigate their differential biological activities.

Exploration of Biological Activity: Screening the compound against various biological targets, such as receptors, enzymes, or ion channels, to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with variations in the substituent groups to understand how chemical structure influences biological activity.

Use as a Synthetic Precursor: Employing the compound as a starting material for the synthesis of more complex and potentially more potent bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O2 B13751272 Benzyl 2-butylpiperazine-1-carboxylate

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 2-butylpiperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14/h4-8,15,17H,2-3,9-13H2,1H3

InChI Key

OJXHYMSDRJRRRV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl 2 Butylpiperazine 1 Carboxylate

Retrosynthetic Analysis of the Piperazine (B1678402) Scaffold

A retrosynthetic analysis of Benzyl (B1604629) 2-butylpiperazine-1-carboxylate provides a logical framework for devising its synthesis. The primary disconnections can be made at the N-C(O) bond of the benzyl carbamate (B1207046) and the C-N bonds within the piperazine ring.

Disconnection of the Benzyl Carbamate: The most straightforward initial disconnection is the cleavage of the carbamate bond. This retro-synthetic step simplifies the target molecule to 2-butylpiperazine (B13158299). This transformation corresponds to a standard N-protection step in the forward synthesis, where a protecting group is introduced to differentiate the two nitrogen atoms of the piperazine ring.

Disconnection of the Piperazine Ring: Further disconnection of the 2-butylpiperazine scaffold can be envisioned through several pathways. A common strategy involves breaking two C-N bonds, leading to a linear 1,2-diamine precursor and a two-carbon electrophile. For instance, a disconnection across the C2-N1 and C3-N4 bonds suggests a precursor like 1,2-diaminohexane and a glyoxal equivalent. Alternatively, a disconnection across the N1-C6 and N4-C5 bonds points to a precursor derived from an α-amino acid, such as norleucine, which already contains the required butyl group and a chiral center. This latter approach is particularly valuable for enantioselective synthesis.

Contemporary methods, such as those involving C-H functionalization or photoredox catalysis, suggest alternative retrosynthetic pathways where the piperazine ring is formed first and the butyl group is introduced later. mdpi.comorganic-chemistry.org

Classical and Contemporary Synthetic Routes to 2-Substituted Piperazines

The synthesis of 2-substituted piperazines like the butyl derivative can be accomplished through a variety of classical and modern synthetic routes. These methods generally involve the strategic formation of the heterocyclic ring, followed or preceded by the introduction of the desired substituents and protecting groups.

Cyclization Strategies for Piperazine Ring Formation

The construction of the piperazine core is a critical step, and numerous cyclization strategies have been developed. These can be broadly categorized as intermolecular and intramolecular processes. researchgate.net

From 1,2-Diamines: A classical approach involves the double N-alkylation of a 1,2-diamine with a 1,2-dielectrophile. For the synthesis of a 2-butylpiperazine, this would typically involve reacting 1,2-diaminohexane with a reagent like 1,2-dichloroethane or 1,2-dibromoethane. However, this method can suffer from low yields due to polymerization. A more controlled, high-dilution approach or the use of a template can mitigate this issue.

Reductive Amination: The cyclization can also be achieved via a double reductive amination of a dicarbonyl compound with a diamine. For example, the reaction of 1,2-diaminohexane with glyoxal, followed by reduction, would yield the desired piperazine ring.

From α-Amino Acids: Starting from α-amino acids provides a robust method for constructing chiral 2-substituted piperazines. rsc.orgnih.gov For instance, L-norleucine can be converted into a chiral 1,2-diamine precursor. This diamine can then undergo cyclization, for example, through an aza-Michael addition, to form the piperazine ring while retaining the stereochemistry at the C2 position. rsc.org

Modern Catalytic Methods: Recent advancements have introduced transition-metal-catalyzed methods for piperazine synthesis. Palladium-catalyzed cyclizations of substrates containing both amine and alkene functionalities offer a modular approach to highly substituted piperazines. organic-chemistry.org Similarly, photoredox catalysis has enabled novel annulation reactions between glycine-based diamines and aldehydes to access 2-substituted piperazines under mild conditions. organic-chemistry.org

Table 1: Comparison of Piperazine Ring Cyclization Strategies
StrategyPrecursorsKey TransformationAdvantagesDisadvantages
Double N-Alkylation1,2-Diamine, 1,2-DihalideSN2 ReactionConceptually simpleProne to polymerization, low yields
Reductive Amination1,2-Diamine, DicarbonylImine formation and reductionGood for simple piperazinesRequires specific dicarbonyl compounds
From Amino Acidsα-Amino AcidConversion to diamine, then cyclizationAccess to enantiopure productsMulti-step process
Pd-Catalyzed CyclizationAlkenyl AminesWacker-type aerobic oxidative cyclizationHigh modularity and substitution patternsRequires specific catalysts and substrates
Photoredox CatalysisGlycine-based diamine, AldehydeDecarboxylative annulationMild reaction conditions, good functional group toleranceRequires photocatalyst and light source

Introduction of the 2-Butyl Moiety

The butyl group at the C2 position can be incorporated either by using a pre-functionalized starting material or by direct functionalization of a pre-formed piperazine ring.

From Butyl-Containing Precursors: As mentioned, starting the synthesis from L- or D-norleucine is an effective strategy. The amino acid already possesses the butyl group at the α-carbon, which will become the C2 position of the piperazine. The synthesis then focuses on building the ring around this chiral scaffold. nih.gov

Direct C-H Functionalization: Modern synthetic methods allow for the direct introduction of alkyl groups onto the piperazine ring, a process that avoids lengthy pre-functionalization sequences. mdpi.comencyclopedia.pubresearchgate.net

Asymmetric Lithiation: The direct α-lithiation of an N-Boc protected piperazine, using a strong base like s-butyllithium in the presence of a chiral ligand such as (-)-sparteine (B7772259), can generate a configurationally stable α-lithiated intermediate. mdpi.comnih.gov Quenching this intermediate with an appropriate butyl electrophile, like 1-iodobutane or butyl bromide, would install the butyl group at the C2 position. The enantioselectivity of this process is influenced by the chiral ligand, the distal N-substituent, and the electrophile itself. nih.gov

Radical-Based Methods: The Stannyl Amine Protocol (SnAP) and related Silicon Amine Protocol (SLAP) chemistries provide a convergent method for synthesizing C2-functionalized piperazines from aldehydes. mdpi.com In this approach, a stannyl- or silyl-containing diamine derivative condenses with pentanal (valeraldehyde) to form an imine, which then undergoes a radical-mediated cyclization to form the 2-butylpiperazine product. mdpi.com

Formation of the Benzyl Carbamate Linkage

The final step in the synthesis of the target molecule is the formation of the benzyl carbamate at the N1 position. This is a standard procedure for the protection of amines, often referred to as Cbz or Z protection. total-synthesis.com The benzyloxycarbonyl (Cbz) group is chosen for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. masterorganicchemistry.com

The reaction is typically carried out by treating the 2-butylpiperazine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.com The base, such as sodium bicarbonate or triethylamine (B128534), is required to neutralize the hydrochloric acid generated during the reaction. The reaction is generally high-yielding and chemoselective for the less sterically hindered nitrogen if the other nitrogen is already substituted. In the case of 2-butylpiperazine, reaction at N1 is generally favored over the more hindered N4, although a mixture of products including the N4-protected and N1,N4-diprotected species can form. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired N1-monoprotected product.

Enantioselective Synthesis of Chiral Benzyl 2-butylpiperazine-1-carboxylate

Achieving an enantiomerically pure form of this compound requires an asymmetric synthesis strategy. This can be accomplished by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis Approaches

Chiral Pool Synthesis: The most direct route to enantiopure 2-butylpiperazine is to start from a chiral building block. As previously discussed, enantiopure L- or D-norleucine is an ideal starting material. rsc.orgnih.gov The amino acid is first converted to a chiral 1,2-diamine, which is then cyclized to form the piperazine ring, preserving the stereocenter.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For example, a chiral auxiliary could be attached to the N4 position of a piperazine precursor to direct the stereoselective introduction of the butyl group at C2. After the butyl group is installed, the auxiliary is removed.

Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation: Chiral piperazin-2-ones can be synthesized via the palladium-catalyzed asymmetric hydrogenation of corresponding pyrazin-2-ol precursors. rsc.org The resulting chiral piperazinone can then be reduced to the chiral piperazine.

Asymmetric Allylic Alkylation: A powerful method developed for the synthesis of α-substituted piperazines involves the palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperazin-2-one substrates. caltech.edunih.gov This method can create α-secondary and α-tertiary stereocenters with high enantioselectivity. The resulting chiral piperazin-2-one can be subsequently reduced to the desired chiral piperazine.

Table 2: Overview of Enantioselective Synthesis Strategies
ApproachPrincipleExample ApplicationKey Advantage
Chiral Pool SynthesisUse of naturally occurring chiral starting materials.Synthesis from L- or D-norleucine. rsc.orgnih.govHigh enantiopurity from the start.
Chiral AuxiliariesTemporary attachment of a chiral group to direct a reaction. Auxiliary on N4 directs alkylation at C2.Broad applicability to different substrates.
Asymmetric LithiationUse of a chiral ligand to deprotonate enantioselectively.s-BuLi/(-)-sparteine mediated lithiation of N-Boc piperazine. nih.govDirect functionalization of the piperazine ring.
Catalytic Asymmetric HydrogenationUse of a chiral catalyst to hydrogenate a prochiral substrate.Pd-catalyzed hydrogenation of a pyrazin-2-ol. rsc.orgHigh catalytic efficiency and enantioselectivity.
Catalytic Asymmetric AlkylationUse of a chiral catalyst for stereoselective C-C bond formation.Pd-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. caltech.edunih.govAccess to complex chiral centers.

Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is critical for the application of chiral molecules like this compound. Several resolution techniques can be employed to separate the racemic mixture of 2-butylpiperazine or its protected derivatives.

Classical Resolution via Diastereomeric Salt Formation: This is a well-established method for separating enantiomers wikipedia.org. The racemic 2-butylpiperazine is treated with a chiral resolving agent, such as a derivative of tartaric acid (e.g., O,O'-dibenzoyl-(2R,3R)-tartaric acid, DBTA), to form a pair of diastereomeric salts nih.govmdpi.com. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base to remove the chiral acid wikipedia.org. The efficiency of this method depends heavily on the choice of resolving agent and solvent system.

Kinetic Resolution: This technique involves the differential reaction rate of enantiomers with a chiral catalyst or reagent. Asymmetric deprotonation using a chiral base, such as n-butyllithium (n-BuLi) in complex with a chiral ligand like (-)-sparteine, is a powerful method for the kinetic resolution of N-Boc protected 2-substituted piperidines and piperazines rsc.orgwhiterose.ac.uknih.gov. In this process, one enantiomer is preferentially lithiated and can then be quenched with an electrophile, allowing for the separation of the unreacted, enantioenriched starting material acs.orgresearchgate.net. This method can yield both the recovered starting material and a new, functionalized product with high enantiomeric purity nih.govacs.org.

The table below illustrates typical outcomes for kinetic resolution of related N-Boc-2-substituted heterocycles, providing a model for what could be expected for the resolution of a protected 2-butylpiperazine.

Chiral LigandSubstrateRecovered SM Yield (%)Recovered SM e.r.Reference
(-)-sparteineN-Boc-2-phenylpiperidine4897:3 rsc.org
(+)-sparteineN-Boc-2-arylpiperazine38-44up to 99:1 nih.gov
(-)-sparteineN-Boc-N'-t-butylpiperazine-89:11 beilstein-journals.org

e.r. = enantiomeric ratio. Data is representative of the technique for analogous compounds.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another effective method for separating enantiomers on both analytical and preparative scales. This technique provides direct separation of the enantiomers without the need for derivatization.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

For multi-step syntheses, minimizing the number of intermediate purification steps by developing one-pot procedures is a key optimization strategy nih.gov. In the context of asymmetric lithiation, reaction parameters such as temperature, solvent, and the nature of the electrophile and distal N-substituent can unexpectedly influence both yield and enantioselectivity nih.gov. In situ monitoring techniques, like infrared spectroscopy, can be used to determine optimal lithiation times and temperatures, avoiding cryogenic conditions where possible, which is beneficial for large-scale operations beilstein-journals.org. For example, studies have shown that asymmetric lithiation can be successfully carried out at temperatures like -50°C or -30°C, which are more industrially feasible than -78°C beilstein-journals.org.

The use of continuous flow reactors offers significant advantages for scalability. Flow chemistry can improve heat and mass transfer, allow for safer handling of hazardous reagents, and facilitate the scale-up of reactions, including photocatalytic processes mdpi.com. The transition of a photocatalytic piperazine synthesis from batch to continuous flow has been shown to be advantageous acs.orgmdpi.com.

The table below summarizes key parameters that can be optimized for scalable synthesis, based on findings for related piperazine syntheses.

ParameterTraditional ConditionOptimized/Scalable ConditionRationale for OptimizationReference
Reaction Setup Batch ReactorContinuous Flow ReactorImproved safety, control, and scalability mdpi.com
Temperature Cryogenic (-78°C)Moderate (-30°C to 0°C)Reduced energy cost, easier scale-up beilstein-journals.org
Catalyst Stoichiometric ReagentsHeterogeneous/Recyclable CatalystSimplified purification, reduced waste nih.gov
Purification Multi-step ChromatographyCrystallization / One-pot telescopingReduced solvent waste and time nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. Several strategies can be employed in the synthesis of this compound to align with these principles.

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. One-pot reactions and catalytic processes are inherently more atom-economical than multi-step syntheses requiring stoichiometric reagents and extensive purification nih.gov. For example, catalytic C-H functionalization is a highly atom-economical way to form C-C bonds mdpi.com.

Use of Safer Solvents and Reagents: A significant effort in green chemistry is the replacement of hazardous reagents and solvents.

Reagents: The development of silicon-based SLAP reagents provides a non-toxic alternative to the tin-based SnAP reagents for piperazine synthesis ethz.ch.

Catalysts: The use of organic photocatalysts, such as acridinium salts or carbazolyl dicyanobenzene (4CzIPN), can replace expensive and potentially toxic heavy-metal catalysts like iridium acs.orgmdpi.com.

Solvents: Traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are being replaced with greener alternatives. Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as more sustainable options for processes like peptide synthesis and could be applicable here biotage.com. Using water or aqueous ethanol as a reaction solvent, where possible, is also a key green strategy caltech.edu.

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times, leading to significant energy savings compared to conventional heating methods nih.gov. Similarly, photocatalytic reactions driven by visible light are often more energy-efficient than thermally driven processes requiring high temperatures nih.gov.

The following table provides a comparison of traditional versus greener approaches applicable to the synthesis of substituted piperazines.

Green Chemistry PrincipleTraditional ApproachGreener AlternativeBenefitReference
Catalysis Heavy-metal catalysts (Iridium, Rhodium)Organic photoredox catalysts (e.g., 4CzIPN)Avoids toxic/costly metals, more sustainable mdpi.com
Reagents Tin-based reagents (SnAP)Silicon-based reagents (SLAP)Reduces toxicity and heavy metal waste ethz.ch
Solvents Chlorinated solvents (DCM), DMF2-MeTHF, CPME, Aqueous EthanolReduced toxicity and environmental impact biotage.comcaltech.edugoogle.com
Energy Conventional heating (reflux)Microwave irradiation, Visible-light photocatalysisReduced reaction times and energy consumption nih.govnih.gov

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation of Intermediates and Final Product

Spectroscopic methods are fundamental in confirming the synthesis and purity of benzyl (B1604629) 2-butylpiperazine-1-carboxylate and its precursors. These techniques provide detailed information about the molecular structure and bonding.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of benzyl 2-butylpiperazine-1-carboxylate. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure. csu.edu.au

In ¹H NMR, the presence of a butyl group at the C2 position of the piperazine (B1678402) ring introduces chirality, leading to diastereotopic protons for the methylene (B1212753) groups in the ring and the benzylic methylene group. This results in more complex splitting patterns than would be observed in an achiral analogue. For instance, the benzylic protons (–CH₂–Ph) are expected to appear as a pair of doublets due to geminal coupling. researchgate.net The protons of the piperazine ring will exhibit a series of multiplets, with their chemical shifts influenced by the anisotropic effect of the benzyl and butyl groups.

Temperature-dependent NMR studies on related N-acylpiperazines have shown that these molecules can exist as distinct conformers at room temperature. nih.govrsc.org This is due to two primary phenomena: the restricted rotation around the carbamate (B1207046) C-N bond, which has partial double-bond character, and the chair-to-chair interconversion of the piperazine ring. nih.gov These dynamic processes can lead to the broadening of NMR signals or the appearance of multiple sets of signals at lower temperatures.

The activation energy barriers (ΔG‡) for these conformational changes can be calculated from the coalescence temperature of the NMR signals. For similar N-benzoylated piperazines, these barriers are typically in the range of 56 to 80 kJ mol⁻¹. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.2-7.4 Multiplet
Benzylic (OCH₂) ~5.1 Singlet (or pair of doublets)
Piperazine Ring Protons 2.5-4.0 Multiplets

Note: The actual chemical shifts and multiplicities can vary depending on the solvent and temperature.

Mass Spectrometry for Molecular Structure Confirmation and Purity Assessment

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its fragmentation patterns, which further corroborates its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation of N-benzyl substituted piperazine derivatives in the mass spectrometer often involves cleavage at the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), which is a common and stable fragment for benzyl compounds. europa.eu Another characteristic fragmentation pathway involves the loss of the butyl group from the piperazine ring. The fragmentation of N-alkyl/benzyl isatin (B1672199) derivatives has shown that N-benzyl substituted compounds tend to fragment at the carbon-carbon bond of the alkyl chain linked to the nitrogen. scispace.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

The IR spectrum of a related compound, benzyl piperazine-1-carboxylate, shows characteristic absorption bands. nih.gov For this compound, the key vibrational modes would include:

C-H stretching: Aromatic C-H stretches are typically observed in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the piperazine and butyl groups appear in the 2800-3000 cm⁻¹ range. niscpr.res.in

C=O stretching: The carbamate carbonyl group gives a strong absorption band around 1680-1700 cm⁻¹.

C-N stretching: These vibrations for the piperazine ring are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. niscpr.res.in

Aromatic C=C stretching: These appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2800-3000
Carbonyl (C=O) Stretching 1680-1700
Aromatic C=C Stretching 1450-1600

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

While a specific crystal structure for this compound is not publicly available, X-ray crystallography of related piperazine derivatives provides valuable insights into the likely solid-state conformation. nih.gov For substituted piperazines, the ring typically adopts a chair conformation. csu.edu.auchemrxiv.org

In the solid state, the orientation of the substituents is governed by steric and electronic factors. For 2-substituted piperazines, the substituent often prefers an equatorial position to minimize steric hindrance. However, studies on some 1-acyl-2-substituted piperazines have shown a preference for the axial conformation, which can be stabilized by intramolecular hydrogen bonding in certain cases. nih.gov

The crystal packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···O or C-H···π interactions involving the carbamate and benzyl groups.

Conformational Dynamics and Energetics of the Piperazine Ring System

The piperazine ring in this compound is a dynamic system, primarily undergoing a chair-to-chair ring inversion. The presence of the bulky butyl group at the C2 position and the benzyloxycarbonyl group at the N1 position significantly influences the conformational equilibrium.

The two possible chair conformations would place the butyl group in either an axial or an equatorial position. Generally, bulky substituents on a six-membered ring prefer the equatorial position to avoid 1,3-diaxial interactions. Therefore, the conformer with the equatorial butyl group is expected to be the more stable and thus the major conformer in solution.

Computational modeling studies on related 2-substituted piperazines have confirmed that the energy difference between the axial and equatorial conformers can be significant. nih.gov The barrier to ring inversion in piperazine itself is higher than in cyclohexane, and this barrier is further influenced by the nature and size of the substituents. nih.gov The N-benzyloxycarbonyl group, due to its planar nature and potential for resonance, will also affect the ring's puckering and the barrier to nitrogen inversion.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring is a common motif in pharmacologically active compounds, largely due to the reactivity of its nitrogen atoms, which allows for the introduction of diverse substituents to modulate biological activity and pharmacokinetic properties. nih.govmdpi.com In Benzyl (B1604629) 2-butylpiperazine-1-carboxylate, the nitrogen atom at the N1 position is protected by a benzyloxycarbonyl (Cbz) group, leaving the N4 nitrogen as a secondary amine. This secondary amine is the primary site for derivatization.

The N4 nitrogen is nucleophilic and readily participates in various common amine reactions, including alkylation, acylation, and arylation.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) is a widely used method. nih.gov For instance, reaction with aryl aldehydes can introduce substituted benzyl groups at the N4 position. nih.gov

N-Acylation: Acylation of the N4 nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU) produces the corresponding amides. unisi.it This strategy is often employed to introduce a variety of functional groups and to modify the electronic properties and hydrogen bonding capabilities of the molecule.

N-Arylation: The introduction of aryl or heteroaryl substituents at the N4 position is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This reaction typically involves an aryl halide, a palladium catalyst, a suitable ligand (e.g., RuPhos), and a base. google.com This method is instrumental in the synthesis of many piperazine-containing drugs. mdpi.com

Table 1: Representative Reactions at the N4-Position of Benzyl 2-butylpiperazine-1-carboxylate
Reaction TypeReagents and ConditionsProduct Type
N-Alkylation (Reductive Amination)Aryl aldehyde, Na(OAc)₃BH, Room TemperatureN4-Arylmethyl substituted piperazine
N-Alkylation (Displacement)Benzyl bromide, K₂CO₃, RefluxN4-Benzyl substituted piperazine
N-AcylationCarboxylic acid, HATU, DIPEA, DMF, Room TemperatureN4-Acyl piperazine (Amide)
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃), Dioxane, 90 °CN4-Aryl substituted piperazine

Transformations Involving the Carbamate (B1207046) Ester Linkage

The benzyloxycarbonyl (Cbz) group at the N1 position serves as a protecting group for the nitrogen atom. Its removal or transformation is a key step in many synthetic sequences, enabling further functionalization at this position or yielding the free diamine.

The most common transformation of the benzyl carbamate is its cleavage through catalytic hydrogenolysis. This reaction is typically performed using hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.gov This method is highly efficient and proceeds under mild conditions, leaving most other functional groups intact.

Table 2: Debenzylation of the N1-Carbamate
Reaction TypeReagents and ConditionsProductNotes
Catalytic HydrogenolysisH₂, Palladium on Carbon (Pd/C), Solvent (e.g., MeOH, EtOH)2-Butylpiperazine (B13158299)Standard method for Cbz deprotection. The reaction releases toluene (B28343) and carbon dioxide as byproducts.

The stability of the Cbz group allows for selective reactions at the N4-amine and the butyl side chain without affecting the N1-position. Following derivatization at other sites, the Cbz group can be removed to unmask the N1-amine for subsequent reactions, such as coupling with another molecular fragment.

Functional Group Interconversion and Further Derivatization of the Butyl Moiety

The butyl group at the C2 position of the piperazine ring offers another site for derivatization, although it is generally less reactive than the N4-amine. Modification of this alkyl chain can be used to introduce new functional groups, alter the compound's size and lipophilicity, or attach probes for biological studies.

Direct functionalization of the C-H bonds on the butyl chain is challenging but can be achieved using modern synthetic methods. Strategies for C-H functionalization adjacent to the nitrogen in N-protected piperazines have been developed, including direct lithiation followed by trapping with an electrophile. whiterose.ac.uknsf.gov For example, treatment of an N-Boc-piperazine with sec-butyllithium (B1581126) (s-BuLi) can generate a lithiated intermediate that reacts with various electrophiles (e.g., methyl iodide, benzophenone) to yield α-substituted products. whiterose.ac.uk While these methods have been primarily demonstrated for the C-H bonds directly on the piperazine ring, similar principles could potentially be adapted for the butyl side chain, particularly at the carbon adjacent to the ring.

Alternatively, a synthetic approach starting with a functionalized precursor could be employed to introduce desired groups onto the side chain. For example, using a starting material with a hydroxyl or keto group on the butyl chain would allow for a wide range of subsequent transformations.

Table 3: Potential Derivatization Strategies for the C2-Butyl Moiety
StrategyPotential Reagents and ConditionsPotential Outcome
α-C-H Lithiation/Trapping1. s-BuLi/TMEDA, Et₂O, –78 °C; 2. Electrophile (e.g., MeI, R₂C=O)Introduction of a substituent on the carbon adjacent to the piperazine ring.
OxidationOxidizing agents (e.g., KMnO₄, H₂O₂)Formation of hydroxyl, keto, or carboxylic acid functionalities on the butyl chain. smolecule.com

Synthesis of Analogs and Probes for Structure-Activity Relationship (SAR) Studies

The development of analogs of this compound is essential for conducting SAR studies, which aim to correlate specific structural features with biological activity. nih.gov The chemical reactivity at the three principal sites allows for a systematic and combinatorial approach to generate a library of related compounds.

An iterative parallel synthesis approach can be employed where each reactive site is systematically modified. nih.gov

N4-Position Variation: A diverse library of compounds can be created by reacting this compound with a range of aldehydes (via reductive amination), acyl chlorides, or aryl halides (via Buchwald-Hartwig coupling). This explores the effect of modifying the size, electronics, and hydrogen-bonding capacity at this position. mdpi.comnih.gov

C2-Side Chain Modification: Analogs with different alkyl chain lengths or functional groups at the C2 position can be synthesized. This often requires starting from different precursors rather than modifying the butyl group directly. Comparing the activity of these analogs helps to understand the spatial and electronic requirements of the binding pocket.

N1-Group Variation: While the benzyl carbamate is a common protecting group, analogs can be synthesized with other carbamates (e.g., tert-butoxycarbonyl, Boc) or other N-substituents. This can be achieved by deprotecting the N1-benzyl carbamate and subsequently reacting the free amine with different chloroformates or other electrophiles.

By combining these modifications, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds. nih.gov

Table 4: Strategies for Generating Analogs for SAR Studies
Modification SiteSynthetic StrategyPurpose in SAR
N4-PositionReductive amination, acylation, Buchwald-Hartwig aminationProbe for interaction with receptor, modulate basicity and lipophilicity.
C2-Butyl MoietySynthesis from different starting materials (e.g., 2-ethylpiperazine)Determine optimal alkyl chain length and steric requirements.
N1-CarbamateHydrogenolysis followed by reaction with different chloroformatesEvaluate the role of the N1-substituent in binding and activity.

Computational and Theoretical Investigations of Benzyl 2 Butylpiperazine 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations would be essential for elucidating the electronic properties of Benzyl (B1604629) 2-butylpiperazine-1-carboxylate. Methods like Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-31G*) would be employed to optimize the molecule's geometry and calculate fundamental electronic descriptors.

These calculations would yield insights into:

Molecular Orbital Analysis: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the distribution of charge. This allows for the identification of electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. The nitrogen atoms of the piperazine (B1678402) ring and the oxygen atoms of the carboxylate group would be expected regions of negative potential.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated from the HOMO and LUMO energies to quantify the molecule's resistance to charge transfer.

A hypothetical data table of such calculated properties is presented below.

Table 1: Hypothetical Quantum Chemical Properties of Benzyl 2-butylpiperazine-1-carboxylate This data is illustrative and not based on published results.

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.3 eV Predicts chemical stability and reactivity
Dipole Moment 2.8 D Measures overall polarity of the molecule
Chemical Hardness 2.65 eV Indicates resistance to change in electron configuration

Molecular Modeling for Conformational Landscape Exploration

The flexibility of the piperazine ring and the rotatable bonds of the butyl and benzyl groups mean that this compound can adopt multiple conformations. Molecular modeling would be used to explore this conformational landscape.

A systematic conformational search or a stochastic method like Monte Carlo simulations would be performed to identify low-energy conformers. The piperazine ring is expected to adopt a stable chair conformation. The key variables would be the orientation of the substituents at positions 1 and 2—specifically, whether the butyl group adopts an axial or equatorial position. It has been noted in studies of other 1-acyl-2-substituted piperazines that an axial conformation is often preferred.

The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound in a solvent, typically water or an organic solvent like dimethyl sulfoxide (B87167) (DMSO), over a period of nanoseconds. An appropriate force field (e.g., AMBER, CHARMM) would be used to model the inter- and intramolecular forces.

MD simulations would provide information on:

Solvation Effects: How solvent molecules arrange around the solute and the strength of these interactions.

Conformational Dynamics: The transitions between different conformational states over time, providing a more realistic view of the molecule's flexibility than static models.

Hydrogen Bonding: The dynamics of intermolecular hydrogen bond formation between the piperazine nitrogen (if protonated) or carboxylate oxygens and solvent molecules.

Ligand-Target Docking Studies for Hypothetical Molecular Interactions (In Silico)

Given that the piperazine scaffold is common in pharmacologically active compounds, molecular docking studies would be a primary tool to hypothesize potential biological targets. In these in silico experiments, the 3D structure of this compound would be placed into the binding site of a target protein to predict its binding orientation and affinity.

The process would involve:

Target Selection: Choosing a protein of interest (e.g., a receptor, enzyme) based on the activity of structurally similar molecules.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be flexibly docked into the rigid or flexible binding pocket of the protein.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding free energy (e.g., in kcal/mol). The interactions between the ligand and amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking with the benzyl group) would be analyzed to rationalize the binding mode.

Table 2: Hypothetical Molecular Docking Results for this compound This data is illustrative and not based on published results.

Hypothetical Protein Target Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type
Dopamine (B1211576) D2 Receptor -8.5 Asp-114, Phe-389 Ionic, Hydrophobic
5-HT2A Receptor -9.1 Ser-159, Trp-336 Hydrogen Bond, Pi-Stacking
Acetylcholinesterase -7.9 Tyr-334, Trp-84 Pi-Stacking, Hydrophobic

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Non Human in Vivo

In Vitro Receptor Binding Affinity Profiling

There is no available data from in vitro receptor binding assays for Benzyl (B1604629) 2-butylpiperazine-1-carboxylate. Such studies are crucial for identifying the molecular targets of a compound by measuring its affinity for a wide range of physiological receptors. The results, typically presented as inhibition constants (Ki) or IC50 values, would elucidate potential therapeutic applications or off-target effects.

Enzyme Inhibition or Activation Studies in Cell-Free Systems

No studies concerning the effect of Benzyl 2-butylpiperazine-1-carboxylate on enzyme activity have been reported. Enzyme inhibition or activation assays performed in cell-free systems are fundamental for determining if a compound can modulate enzymatic pathways, which is a common mechanism of action for many therapeutic agents.

Cellular Assays for Target Engagement and Pathway Modulation

Information from cellular assays that could confirm target engagement and subsequent pathway modulation by this compound is not available. These experiments are essential to validate the findings from binding and enzyme assays in a more biologically relevant context, demonstrating the compound's functional effect within a living cell.

Structure-Activity Relationship (SAR) Derivations for Molecular Recognition

There are no published structure-activity relationship (SAR) studies involving this compound. SAR analyses involve synthesizing and testing a series of structurally related compounds to determine which chemical features are critical for biological activity. This process is integral to the optimization of lead compounds in drug discovery.

Mechanistic Investigations at the Molecular and Sub-Cellular Levels

Detailed mechanistic investigations to elucidate the precise molecular and sub-cellular mode of action for this compound have not been conducted or published. Such research would provide a deeper understanding of how the compound exerts its effects, including its interactions with intracellular signaling cascades or organelles.

Application in Non-Human Preclinical Models for Target Validation

The scientific literature contains no reports of this compound being used in non-human preclinical models for the purpose of target validation. These in vivo studies are a critical step in the translational research pathway, providing insights into the physiological effects of a compound in a whole organism.

Analytical Methodologies for Research and Development of Benzyl 2 Butylpiperazine 1 Carboxylate

Chromatographic Techniques for Purity Assessment and Isolation of Isomers

The purity of Benzyl (B1604629) 2-butylpiperazine-1-carboxylate is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are powerful techniques for assessing the chemical purity of this compound. These methods allow for the separation and quantification of the main compound from any impurities, starting materials, or byproducts.

For HPLC analysis, a reversed-phase column, such as a C18, is typically employed. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The presence of the benzyl carbamate (B1207046) group allows for straightforward detection using a UV detector, typically in the range of 210-254 nm. Gradient elution, where the composition of the mobile phase is changed over time, can be utilized to achieve optimal separation of all components in the sample mixture.

GC-FID is another valuable technique for purity assessment, particularly for volatile impurities. The analysis of N-benzylpiperazine derivatives by GC-FID has been demonstrated to provide linear curves and high precision. ikm.org.my For Benzyl 2-butylpiperazine-1-carboxylate, a capillary column with a suitable stationary phase would be used, and the compound would be detected by the flame ionization detector.

In addition to purity assessment, chromatographic techniques are essential for the isolation of potential isomers of this compound. Positional isomers, if present, could be separated using optimized HPLC or GC methods. Automated flash chromatography systems with UV detection are also effective for the purification and isolation of piperazine (B1678402) derivatives on a larger scale. smolecule.com

Table 1: Representative HPLC and GC-FID Conditions for Purity Assessment
ParameterHPLC MethodGC-FID Method
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm)
Mobile Phase/Carrier GasAcetonitrile:Water gradientHelium or Nitrogen
Flow Rate1.0 mL/min1-2 mL/min
DetectionUV at 254 nmFlame Ionization Detector (FID)
Injection Volume10 µL1 µL (split injection)
Oven Temperature ProgramIsocratic or GradientTemperature ramp (e.g., 100°C to 250°C at 10°C/min)

Spectrophotometric Methods for Quantitative Analysis in Research Samples

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantitative analysis of this compound in research samples, provided the sample matrix is not overly complex. The benzyl carbamate moiety in the molecule contains a phenyl group, which is a chromophore that absorbs UV radiation. This allows for direct quantitative analysis without the need for derivatization.

The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound. The wavelength of maximum absorbance (λmax) for the compound, which is expected to be around 250-270 nm due to the benzyl group, is used for these measurements to ensure maximum sensitivity.

While the piperazine ring itself does not have significant UV absorbance, the N-benzyl group provides the necessary chromophore for UV-Vis detection. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. It is important to note that any impurities that also absorb at the analytical wavelength will interfere with the analysis. Therefore, this method is most suitable for the analysis of relatively pure samples or for rapid screening purposes.

Table 2: Parameters for a Typical UV-Vis Spectrophotometric Assay
ParameterValue/Condition
InstrumentUV-Visible Spectrophotometer
Wavelength of Maximum Absorbance (λmax)Approximately 257 nm (typical for benzyl group)
Solvent (Blank)Ethanol or Methanol
Concentration Range for CalibrationDependent on molar absorptivity, typically in µg/mL range
Path Length (Cuvette)1 cm
Analysis MethodCalibration curve method

Development of Chiral Analytical Methods for Enantiomeric Purity Determination

This compound is a chiral compound, and therefore, the determination of its enantiomeric purity is of paramount importance, especially in pharmaceutical research where the two enantiomers may exhibit different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation and quantification of enantiomers. mdpi.com

The development of a chiral HPLC method for this compound would involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are often the first choice for the separation of a wide range of chiral compounds. nih.govnih.gov The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is a critical parameter that needs to be optimized to achieve baseline separation of the enantiomers. The flow rate and column temperature can also be adjusted to improve the resolution. The enantiomeric excess (e.e.) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. The use of chiral HPLC ensures the rigorous validation of the stereochemical configuration and enantiomeric purity of the target compound. smolecule.com

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity Determination
ParameterCondition
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak AD-H or Chiralcel OD-H)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 254 nm
Column Temperature25°C
Injection Volume5-10 µL

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Catalyst Development

The synthesis of C2-substituted piperazines like Benzyl (B1604629) 2-butylpiperazine-1-carboxylate presents a significant challenge, as only a small fraction of piperazines used in medicinal chemistry feature carbon-atom substitutions. mdpi.com Future research is poised to move beyond traditional multi-step methods towards more direct and efficient C-H functionalization strategies. mdpi.combenthamdirect.com

A primary avenue of exploration is the use of photoredox catalysis , a modern technique that offers a mild and sustainable alternative for chemical synthesis. mdpi.comnsf.gov Organic photoredox catalysis, in particular, has shown promise for the site-selective C-H alkylation of piperazine (B1678402) frameworks. nsf.govnih.gov This approach can predictably differentiate between the electronically distinct nitrogen atoms in the piperazine ring, enabling direct installation of alkyl groups, such as the butyl group, onto the carbon backbone. nih.gov The development of novel organic photocatalysts, like carbazolyl dicyanobenzene (4CzIPN), could provide greener and more efficient routes, avoiding the use of potentially toxic metal reagents. mdpi.com

Further research into catalyst development will be crucial. While palladium-catalyzed reactions are established for creating N-aryl piperazines, emerging methods focus on other transition metals or even metal-free systems for C-alkylation. mdpi.comajchem-a.com For instance, iridium-based photocatalysts have been effective in related annulation processes. mdpi.com The optimization of these catalytic systems could lead to scalable, stereoselective, and regioselective syntheses of 2-alkylpiperazines.

Table 1: Comparison of Emerging Catalytic Strategies for Piperazine Functionalization
Catalytic StrategyCatalyst TypeKey AdvantagesPotential Application for Target Compound
Organic Photoredox C-H AlkylationOrganic Dyes (e.g., 4CzIPN)Metal-free, sustainable, high site-selectivity. mdpi.comnsf.govDirect C-H butylation of a Benzyl piperazine-1-carboxylate precursor.
Iridium-Based Photoredox CatalysisIridium ComplexesHigh efficiency in generating α-aminyl radicals for cyclization. mdpi.comAnnulation methods to construct the 2-butyl-substituted piperazine ring.
Palladium-Catalyzed Cross-CouplingPd(II) CatalystsWell-established for N-functionalization, potential for C-C bond formation. ajchem-a.comCoupling of a pre-functionalized butyl group to the piperazine core.

Advanced Computational Prediction of Molecular Properties and Interactions

Computational chemistry offers powerful tools to predict the behavior of Benzyl 2-butylpiperazine-1-carboxylate before its synthesis and biological testing, thereby guiding research efforts. Future work will heavily rely on molecular docking, molecular dynamics (MD) simulations, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

Molecular Docking can be employed to screen virtual libraries of biological targets and predict the binding affinity and conformation of the compound within protein active sites. indexcopernicus.com Given that benzylpiperazine derivatives are known to interact with targets like the anti-apoptotic protein Mcl-1 and sigma receptors, docking studies could reveal how the 2-butyl group influences these interactions, potentially enhancing potency or selectivity. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding of the stability of the predicted ligand-protein complexes over time. indexcopernicus.com By simulating the dynamic movements of the compound within a binding pocket, researchers can analyze key interactions, such as hydrogen bonds and hydrophobic contacts, and assess the structural integrity of the complex. nih.govnih.gov A typical MD simulation would involve placing the docked complex in a simulated physiological environment to observe its behavior over nanoseconds. indexcopernicus.comnih.gov

Table 2: Predicted Molecular Properties of this compound
PropertyPredicted ValueSignificance
Molecular FormulaC16H24N2O2Basic structural information.
Molecular Weight276.38 g/molInfluences solubility, permeability, and diffusion.
cLogP (Octanol-Water Partition Coefficient)~3.5-4.0Indicates lipophilicity, affecting membrane permeability and bioavailability.
Topological Polar Surface Area (TPSA)~41.6 ŲPredicts transport properties, such as blood-brain barrier penetration.

These computational predictions can prioritize the most promising biological targets and synthetic routes, making subsequent experimental work more efficient.

Expansion of Biological Target Exploration for Mechanistic Insights

The benzylpiperazine scaffold is a versatile starting point for engaging a wide range of biological targets. researchgate.net Derivatives have shown activity as anticancer, antimicrobial, anti-inflammatory, and antipsychotic agents. nih.govnih.govjetir.org The next research frontier for this compound is to systematically screen it against diverse target classes to uncover its unique biological profile and mechanism of action.

Research on analogous compounds provides a rational basis for this exploration. For instance, N-benzylpiperazine (BZP) is known to affect dopamine (B1211576) and serotonin (B10506) neurotransmission, suggesting a potential role in CNS disorders. nih.govnih.gov Other derivatives have been designed as highly selective inhibitors of anti-apoptotic proteins like Mcl-1, a key target in cancer therapy. nih.gov The introduction of a butyl group at the C2 position adds a significant lipophilic element, which could alter the compound's binding affinity and selectivity for these and other targets.

Future studies should involve high-throughput screening against panels of kinases, G-protein coupled receptors (GPCRs), and other enzymes where piperazines have shown activity. Identifying novel targets would open up new therapeutic possibilities and provide deeper mechanistic insights into how the specific substitution pattern of this compound drives its biological effects.

Table 3: Potential Biological Target Classes for Exploration
Target ClassExample TargetsTherapeutic AreaRationale Based on Piperazine Scaffold
Bcl-2 Family ProteinsMcl-1, Bcl-xLOncologyBenzylpiperazine derivatives have been developed as selective Mcl-1 inhibitors. nih.gov
Serotonin/Dopamine Receptors5-HT Receptors, Dopamine Transporter (DAT)NeuroscienceBZP and its analogues modulate monoamine neurotransmission. nih.govwikipedia.org
Sigma ReceptorsS1R, S2RNeuroscience, OncologyPiperidine/piperazine structures show high affinity for sigma receptors. nih.gov
Carbonic AnhydrasesCAIX, CAXIIOncologyArylpiperazine-containing compounds have shown potent, selective inhibition. researchgate.net

Role as a Scaffold in the Design of Chemical Probes and Tools for Biological Systems

Beyond direct therapeutic applications, this compound is an ideal candidate to serve as a scaffold for the design of chemical probes. These specialized tools are essential for studying biological systems, enabling researchers to visualize, identify, and modulate the function of specific proteins within a complex cellular environment.

The structure of the target compound is well-suited for this purpose. The core benzylpiperazine moiety can provide the necessary affinity and selectivity for a protein of interest. The secondary amine at the N4 position serves as a convenient chemical handle for attaching various functional groups, such as:

Reporter Tags: Fluorophores or biotin (B1667282) tags for visualizing protein localization and quantifying target engagement in cells.

Photoaffinity Labels: Groups like diazirines or benzophenones that, upon UV light activation, form a covalent bond with the target protein, enabling its identification and isolation.

Click Chemistry Handles: Alkynes or azides that allow for facile and specific conjugation to other molecules using bioorthogonal chemistry.

By modifying the this compound scaffold, a new generation of chemical tools could be developed to investigate the function of novel biological targets identified during the exploration phase, creating a synergistic loop between target discovery and tool development.

Table 4: Hypothetical Design of a Chemical Probe
ComponentFunctionExample Moiety
Recognition ScaffoldBinds selectively to the target protein.Benzyl 2-butylpiperazine (B13158299) core.
LinkerConnects the scaffold to the functional group without disrupting binding.Flexible alkyl chain attached to N4.
Functional GroupEnables detection or covalent labeling.Alkyne (for click chemistry) or Diazirine (for photo-labeling).

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Benzyl 2-butylpiperazine-1-carboxylate to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step alkylation or acylation of piperazine derivatives. For example, benzyl chloroformate can react with 2-butylpiperazine under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Reaction parameters such as temperature (e.g., 50°C in DMF) and stoichiometry should be optimized to minimize side reactions. Purification via column chromatography or recrystallization, coupled with spectroscopic validation (NMR, MS), ensures product integrity. Intermediate monitoring using TLC can resolve low-yield issues .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?

  • Methodological Answer : 1H/13C NMR identifies proton environments and carbon frameworks, while HRMS confirms molecular weight . Discrepancies in NMR signals (e.g., unexpected splitting) may arise from impurities or stereochemical variations. Cross-validation with FTIR (for functional groups) and X-ray crystallography (if crystals are obtainable) resolves ambiguities . For chiral centers, SFC or chiral HPLC determines enantiomeric excess .

Q. What safety protocols should be followed when handling this compound given limited toxicological data?

  • Methodological Answer : Assume potential skin/eye irritation and systemic toxicity. Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. In case of exposure:

  • Skin contact : Wash with soap/water for ≥15 minutes .
  • Eye contact : Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Store in a cool, dry, ventilated area away from oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and stability of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to model thermochemical properties, such as bond dissociation energies or HOMO-LUMO gaps . Solvent effects can be incorporated via implicit models (e.g., PCM). Validate computational results against experimental spectroscopic data (e.g., NMR chemical shifts) to refine parameters .

Q. What strategies are recommended for determining the crystal structure of this compound using SHELX and Mercury software?

  • Methodological Answer : SHELXL refines structures using high-resolution X-ray data. Key steps:

  • Data collection : Optimize crystal mounting and diffraction conditions.
  • Structure solution : Use direct methods (SHELXS) or charge-flipping algorithms.
  • Refinement : Apply restraints for disordered moieties (e.g., butyl chains) .
  • Visualization : Mercury’s void analysis and packing similarity tools identify intermolecular interactions (e.g., π-π stacking) .

Q. How should researchers design experiments to assess the biological activity of this compound based on its structural analogs?

  • Methodological Answer : Prioritize assays aligned with piperazine derivatives’ known activities (e.g., neuroprotective, anticancer). Example workflow:

  • In vitro screening : Test against cancer cell lines (e.g., MOLT-4 leukemia) using MTT assays .
  • SAR studies : Modify substituents (e.g., butyl chain length) to correlate structure with activity .
  • Mechanistic studies : Use transcriptomics/proteomics to identify target pathways .

Q. What are the common challenges in analyzing reaction intermediates during the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include low intermediate stability and spectral overlap . Mitigation strategies:

  • Quenching reactions : Use cold traps or stabilizing agents (e.g., BHT) for reactive intermediates.
  • Advanced separation : Employ preparative HPLC for isomers .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks transient species .

Q. How can in vivo studies be structured to evaluate the pharmacokinetics and toxicity of this compound?

  • Methodological Answer :

  • Dose-ranging studies : Administer escalating doses (oral/IP) to rodents, monitoring plasma levels via LC-MS/MS .
  • Toxicokinetics : Assess liver/kidney function markers (ALT, creatinine) and histopathology .
  • Metabolite profiling : Identify Phase I/II metabolites using high-resolution mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.